molecular formula C19H21N3O3S B2822129 2-[(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)sulfonyl]benzonitrile CAS No. 2380061-47-0

2-[(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)sulfonyl]benzonitrile

Cat. No.: B2822129
CAS No.: 2380061-47-0
M. Wt: 371.46
InChI Key: PHDWBMSAJYWSNZ-UHFFFAOYSA-N
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Description

2-[(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)sulfonyl]benzonitrile is a complex organic compound with the molecular formula C19H21N3O3S. This compound is notable for its unique structure, which includes a piperidine ring, a pyridine moiety, and a sulfonylbenzonitrile group. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)sulfonyl]benzonitrile typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving a suitable precursor.

    Attachment of the Pyridine Moiety: The pyridine moiety is introduced via a nucleophilic substitution reaction.

    Introduction of the Sulfonylbenzonitrile Group: The final step involves the sulfonylation of the benzonitrile group using a sulfonyl chloride reagent under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)sulfonyl]benzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine or piperidine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

2-[(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)sulfonyl]benzonitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)sulfonyl]benzonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Ilaprazole: A proton pump inhibitor with a similar pyridine moiety.

    Rabeprazole: Another proton pump inhibitor with structural similarities.

    Omeprazole: A widely used proton pump inhibitor with a benzimidazole structure.

Uniqueness

2-[(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)sulfonyl]benzonitrile is unique due to its combination of a piperidine ring, pyridine moiety, and sulfonylbenzonitrile group. This unique structure imparts distinct chemical and biological properties, making it valuable for various scientific research applications.

Properties

IUPAC Name

2-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]sulfonylbenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3S/c1-15-5-4-10-21-19(15)25-14-16-8-11-22(12-9-16)26(23,24)18-7-3-2-6-17(18)13-20/h2-7,10,16H,8-9,11-12,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHDWBMSAJYWSNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)OCC2CCN(CC2)S(=O)(=O)C3=CC=CC=C3C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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